SP 111

Behavioral Pharmacology Cannabinoid Potency Schedule-Controlled Responding

SP 111 (THC morpholinylbutyrate, CAS 55602-38-5) is a synthetic derivative of Δ9-tetrahydrocannabinol (THC) developed in the 1970s as a water-soluble prodrug. Its molecular formula is C29H43NO4 with a molar mass of 469.66 g·mol⁻¹.

Molecular Formula C29H43NO4
Molecular Weight 469.7 g/mol
CAS No. 55602-38-5
Cat. No. B1236782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSP 111
CAS55602-38-5
SynonymsSP 111
SP 111A
SP-111
SP-111 hydrobromide
SP-111 hydrobromide, (6aR-trans)-isomer
SP-111 hydrochloride
SP-111 hydrochloride, (6aR-trans)-isome
Molecular FormulaC29H43NO4
Molecular Weight469.7 g/mol
Structural Identifiers
SMILESCCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C)C(=C1)OC(=O)CCCN4CCOCC4
InChIInChI=1S/C29H43NO4/c1-5-6-7-9-22-19-25(33-27(31)10-8-13-30-14-16-32-17-15-30)28-23-18-21(2)11-12-24(23)29(3,4)34-26(28)20-22/h18-20,23-24H,5-17H2,1-4H3/t23-,24-/m1/s1
InChIKeyHAQNKTBQOIAWDB-DNQXCXABSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SP 111 (CAS 55602-38-5): A Water-Soluble Δ9-THC Prodrug for Specialized Cannabinoid Research


SP 111 (THC morpholinylbutyrate, CAS 55602-38-5) is a synthetic derivative of Δ9-tetrahydrocannabinol (THC) developed in the 1970s as a water-soluble prodrug [1]. Its molecular formula is C29H43NO4 with a molar mass of 469.66 g·mol⁻¹ [2]. The compound features a morpholinobutyrate ester at the phenolic hydroxyl of Δ9-THC, enabling formation of water-soluble salts—a property that fundamentally distinguishes it from the parent cannabinoid which is practically insoluble in water [3]. As a prodrug, SP 111 undergoes metabolic conversion to release active THC in vivo [4].

Why Δ9-THC and Other Cannabinoids Cannot Substitute for SP 111 in Experimental Protocols


Direct substitution of SP 111 with Δ9-THC or other cannabinoids is scientifically invalid due to three non-interchangeable properties: (1) water solubility—SP 111 forms aqueous salt solutions whereas Δ9-THC requires organic solvents or complex emulsification [1]; (2) prodrug pharmacokinetics—the metabolic activation step produces a slower onset and variable conversion efficiency compared to direct THC administration [2]; and (3) altered potency profile—SP 111 demonstrates 3- to 6-fold lower behavioral potency than Δ9-THC, meaning dose-equivalence cannot be assumed [3]. These differences directly impact experimental design, dosing strategy, and data interpretation, particularly in behavioral pharmacology and neurophysiology studies.

SP 111 (CAS 55602-38-5): Quantitative Differentiation Evidence Against Δ9-THC and Related Cannabinoids


SP 111 is 3–6 Times Less Potent than Δ9-THC in Operant Behavioral Assays

In pigeons working under multiple reinforcement schedules, Δ9-THC was 3 to 6 times more potent than SP 111 at reducing response rates, and also exhibited a faster onset of behavioral effects [1]. This quantitative difference establishes that SP 111 cannot be dose-matched to Δ9-THC and confirms its classification as a lower-potency prodrug.

Behavioral Pharmacology Cannabinoid Potency Schedule-Controlled Responding

SP 111 Exhibits ~22-Fold Longer Latency to Convulsion Compared to 11-OH-Δ9-THC

Intravenous administration of cannabinoids to rabbits revealed marked differences in convulsion onset latency: SP-111A produced convulsions with a mean latency of 461.8 ± 46.08 seconds, whereas the active metabolite 11-hydroxy-Δ9-THC induced convulsions in only 20.9 ± 3.81 seconds [1]. This 22.1-fold difference reflects the prodrug activation time required for SP 111 to generate active metabolites.

Seizure Threshold Cannabinoid Neurotoxicity Prodrug Kinetics

SP 111A Competitively Inhibits [³H]Diazepam Binding with Ki = 3.1 μM

SP-111A acts as a competitive inhibitor at benzodiazepine binding sites on rat brain membranes with a Ki value of 3.1 μM [1]. In the presence of 7.5 μM SP-111A, the apparent Kd of [³H]diazepam increased from 4.3 nM to 12.5 nM without affecting Bmax, confirming competitive antagonism [1]. This property is not shared by Δ9-THC and represents a distinct pharmacological activity of the intact ester.

Receptor Binding Benzodiazepine Site Cannabinoid-BZD Interaction

SP 111A Inhibits hCG-Stimulated Testosterone Synthesis at 1.0 μM

In isolated rat Leydig cells, SP-111A significantly reduced human chorionic gonadotropin (hCG)-stimulated testosterone production in a dose-related fashion, with significant inhibition observed even at 1.0 μM (0.31 μg THC equivalent/ml) [1]. The potency order for cannabinoid inhibition of testosterone synthesis was 8β-OH-Δ9-THC ≥ 11-OH-Δ9-THC > CBN = CBD = CBG ≥ Δ9-THC = Δ8-THC [1].

Endocrine Disruption Leydig Cell Function Cannabinoid Reproductive Toxicology

SP 111 Generalizes to Δ9-THC in Drug Discrimination with Slower Onset Kinetics

In both rats and pigeons trained to discriminate Δ9-THC from vehicle, SP 111 produced full substitution (generalization) to the Δ9-THC stimulus, indicating similar subjective/interoceptive effects [1]. However, the onset of action of SP 111 was consistently slower than that of Δ9-THC, with the difference being particularly pronounced in pigeons [1].

Drug Discrimination Subjective Effects Cannabinoid Pharmacology

Optimal Research Applications for SP 111 (CAS 55602-38-5) Based on Quantitative Differentiation


Investigating Prodrug Pharmacokinetics and Delayed Cannabinoid Activation

SP 111's ~22× longer convulsion latency versus 11-OH-Δ9-THC and 3–6× lower behavioral potency make it an ideal model compound for studying prodrug activation kinetics [1][2]. Researchers can use SP 111 to dissect the temporal relationship between prodrug administration, metabolic conversion, and cannabinoid receptor engagement, with water solubility enabling precise intravenous or parenteral dosing without vehicle confounding [3].

Elucidating Cannabinoid-GABAergic Interactions via Benzodiazepine Receptor Binding

The competitive inhibition of benzodiazepine binding (Ki = 3.1 μM; Kd shift 4.3 → 12.5 nM) is a unique property of intact SP 111A not observed with Δ9-THC [4]. This makes SP 111 a specialized tool for investigating cannabinoid modulation of GABAergic neurotransmission, distinct from CB1/CB2-mediated effects. Studies requiring a water-soluble cannabinoid with benzodiazepine-site activity should prioritize SP 111 over Δ9-THC.

Reproductive Toxicology Studies Requiring Solvent-Free Cannabinoid Delivery

SP 111A significantly inhibits hCG-stimulated testosterone production at 1.0 μM in Leydig cell preparations [5]. Its water solubility eliminates the need for organic solvents (e.g., ethanol, DMSO) that independently affect endocrine assays, enabling cleaner assessment of cannabinoid effects on steroidogenesis. This is particularly valuable for in vitro reproductive toxicology where solvent artifacts confound interpretation of Δ9-THC studies.

Behavioral Pharmacology Protocols Requiring Extended Cannabinoid Exposure

SP 111 produces Δ9-THC-like discriminative stimulus effects but with a slower onset and longer duration of action [2]. This kinetic profile makes SP 111 suitable for experiments requiring sustained cannabinoid exposure rather than acute, fast-onset effects. The 3–6× potency offset versus Δ9-THC must be incorporated into dose selection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SP 111

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.